molecular formula C17H17F3N4O4 B2610673 3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2319851-09-5

3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2610673
CAS No.: 2319851-09-5
M. Wt: 398.342
InChI Key: BJSDVCPZIHGPLN-UHFFFAOYSA-N
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Description

3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a trifluoromethoxybenzoyl group and a piperazine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the trifluoromethoxybenzoyl group. Common reagents used in these reactions include trifluoromethoxybenzoyl chloride, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.

Scientific Research Applications

3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-6-(4-(3-(trifluoromethoxy)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: shares similarities with other pyrimidine derivatives and compounds containing trifluoromethoxybenzoyl and piperazine groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-6-[4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4/c1-22-14(25)10-13(21-16(22)27)23-5-7-24(8-6-23)15(26)11-3-2-4-12(9-11)28-17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSDVCPZIHGPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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